Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

Chiral resolution PPARδ/γ agonism Synthetic intermediate

Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS 1234845-27-2) is a chiral indane acetic acid ethyl ester with the (R)-configuration at the indanyl 1-position. It belongs to a compound class that has been extensively investigated as dual PPARδ/γ agonists for the treatment of liver diseases (NAFLD, NASH), diabetes, obesity, and neurodegenerative disorders.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 1234845-27-2
Cat. No. B6324645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
CAS1234845-27-2
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCC2=C1C=CC(=C2)O
InChIInChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3/t10-/m1/s1
InChIKeyKCIMHLFQVFKWQS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS 1234845-27-2): Procurement & Differentiation Guide


Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS 1234845-27-2) is a chiral indane acetic acid ethyl ester with the (R)-configuration at the indanyl 1-position. It belongs to a compound class that has been extensively investigated as dual PPARδ/γ agonists for the treatment of liver diseases (NAFLD, NASH), diabetes, obesity, and neurodegenerative disorders [1]. The compound is commercially available as a research intermediate, typically at ≥97% purity, from several specialty chemical suppliers including PharmaBlock, Aladdin Scientific, and Leyan . Its structural scaffold—a 5-hydroxyindane core with an acetic acid ethyl ester side chain—places it within a pharmacologically validated series of indane acetic acid derivatives that serve as both active pharmaceutical candidates and key synthetic intermediates for more elaborated analogs [1][2].

Why Generic Substitution of Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS 1234845-27-2) Carries Scientific Risk


Indane acetic acid derivatives within this compound class are not interchangeable due to three critical molecular variables that independently determine pharmacological and physicochemical behavior: (1) stereochemistry at the indanyl 1-position, (2) the ester moiety (ethyl vs. methyl vs. free acid), and (3) the ring substitution pattern [1]. The (S)-enantiomer (CAS 496061-80-4) has been explicitly used as a synthetic intermediate in patented manufacturing routes for dual PPARδ/γ agonists targeting NASH and NAFLD [1], indicating that the stereochemical identity directly links to intellectual property and potential biological outcomes. Substituting the ethyl ester for the corresponding methyl ester (CAS 856169-08-9) or free acid (CAS 2227197-27-3 for the (R)-enantiomer; CAS 206112-59-6 for the racemate) alters lipophilicity, oral bioavailability potential, and pro-drug characteristics [2]. Furthermore, the 5-hydroxy substitution pattern distinguishes this compound from other positional isomers (e.g., 6-hydroxy or non-hydroxylated indane acetic acids) that exhibit different PPAR subtype selectivity profiles reported in the primary literature [3]. Procurement of an incorrect analog therefore risks not only experimental irreproducibility but also potential infringement of composition-of-matter intellectual property.

Quantitative Evidence Guide for Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS 1234845-27-2) vs. Closest Analogs


Stereochemical Differentiation: (R)-Enantiomer vs. (S)-Enantiomer in PPAR Patent Intermediates

The (R)-enantiomer (CAS 1234845-27-2) is the stereochemical opposite of the (S)-enantiomer (CAS 496061-80-4), which has been specifically utilized as a synthetic intermediate in a patented six-step route from 5-methoxy indanone for preparing dual PPARδ/γ agonists intended for NASH/NAFLD treatment (US20180117013A1, Example 1) [1]. The patent explicitly names ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate as the Example 1 intermediate, establishing the S-configuration's role in this intellectual property landscape [1]. No comparable patent disclosure exists for the (R)-enantiomer in the same therapeutic context, which may provide freedom-to-operate advantages or distinct structure-activity relationship opportunities for investigators exploring stereochemical structure-activity relationships [1].

Chiral resolution PPARδ/γ agonism Synthetic intermediate

Ester Moiety Differentiation: Ethyl Ester vs. Methyl Ester Physicochemical Profile

The ethyl ester (CAS 1234845-27-2) exhibits a computed XLogP3-AA of 2.4, which predicts moderate lipophilicity suitable for passive membrane permeability in oral bioavailability contexts [1]. In comparison, the methyl ester analog (CAS 856169-08-9) has a lower computed XLogP of approximately 2.0 based on the loss of one methylene unit, representing a ~0.4 logP unit difference that corresponds to roughly a 2.5-fold difference in octanol-water partition coefficient [2]. The free acid form (CAS 2227197-27-3) is predicted to have a significantly lower logP (estimated ~1.5–1.8) and a pKa of 4.53±0.10, which would result in ionization at physiological pH and potentially different tissue distribution profiles . These differences are relevant for pro-drug strategies where the ester is designed to be hydrolyzed in vivo to release the active carboxylic acid.

Lipophilicity Prodrug design Physicochemical properties

Regioisomeric Scaffold Differentiation: 5-Hydroxyindane vs. Non-Hydroxylated and Alternative Hydroxylation Pattern Analogs in PPAR Activity

The 5-hydroxy substitution on the indane ring is a critical structural determinant for PPAR subtype selectivity. The broader indane acetic acid compound class has been shown to exhibit tunable PPARα, PPARδ, and PPARγ activity depending on the substitution pattern and the nature of the tail group attached via the acetic acid linker [1]. A series of indanylacetic acid derivatives demonstrated that modifications to the linker and heterocycle tail group allowed modulation of selectivity across PPAR subtypes, with some compounds achieving selectivity for PPARδ over PPARα and PPARγ [1]. While specific PPAR activity data for the precise compound CAS 1234845-27-2 have not been published in peer-reviewed literature, the 5-hydroxyindane motif provides a hydrogen bond donor at a position known to interact with PPAR ligand-binding domain residues, distinguishing it from non-hydroxylated indane acetic acid analogs [2]. The 5-hydroxy regioisomer is structurally distinct from the 6-hydroxyindane isomer (e.g., ethyl 2-(6-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, CAS 1224104-17-9), which introduces additional fluorine substitution and potentially alters PPAR subtype engagement [3].

PPAR selectivity Structure-activity relationship Hydroxylation pattern

Commercial Availability and Purity Differentiation Across Suppliers

Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS 1234845-27-2) is available from multiple verified suppliers with documented purity specifications. PharmaBlock (via Namiki Shoji, product code PBZ0227) supplies the compound in stock [1]. Aladdin Scientific (product E627623) offers ≥97% purity with pricing at $237.90/100 mg, $379.90/250 mg, $633.90/500 mg, and $1,141.90/1 g, typically available within 8–12 weeks . Leyan (product 1694184) supplies at 98% purity . AKSci (product 1774CP) lists at 97% minimum purity . By contrast, the (S)-enantiomer (CAS 496061-80-4) is available from CymitQuimica and Fisher Scientific/PharmaBlock at 97% purity, with pricing at €528.00/100 mg . The racemic mixture (CAS 805250-14-0) is available from multiple suppliers including AKSci and Leyan at 97–98% purity . This multi-supplier landscape for the (R)-enantiomer provides procurement flexibility and competitive pricing, while the explicit availability of the resolved enantiomer eliminates the need for in-house chiral separation, which would be required if purchasing the racemate.

Procurement Purity specification Supplier comparison

Optimal Application Scenarios for Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS 1234845-27-2)


Chiral Building Block for PPARδ/γ Agonist Lead Optimization

Based on the established use of the (S)-enantiomer as a synthetic intermediate in T3D Therapeutics' PPARδ/γ agonist program (US20180117013A1) [1], the (R)-enantiomer (CAS 1234845-27-2) serves as the complementary stereochemical probe for exploring the stereospecificity of PPAR subtype engagement. Researchers developing dual PPARδ/γ agonists for NASH, NAFLD, or metabolic syndrome can employ this compound to generate matched molecular pairs with the (S)-enantiomer, enabling rigorous assessment of how indanyl stereochemistry affects receptor activation, selectivity, and downstream gene expression. The ready availability of the resolved (R)-enantiomer at ≥97% purity from multiple suppliers eliminates the need for in-house chiral separation, accelerating SAR exploration.

Prodrug Strategy Development via Ester Hydrolysis Profiling

The ethyl ester moiety of CAS 1234845-27-2 provides a defined pro-drug handle. Its computed XLogP3-AA of 2.4 [2], intermediate between the methyl ester (~2.0) and the free acid (pKa 4.53) , suggests favorable oral absorption characteristics. Pharmaceutical scientists investigating esterase-mediated hydrolysis rates can systematically compare the ethyl, methyl, and free acid forms to identify the optimal balance between permeability and conversion to the active carboxylic acid metabolite. This is particularly relevant for indane acetic acid-based PPAR modulators where the free carboxylic acid is the pharmacophore required for receptor interaction.

Focused Library Synthesis via 5-Hydroxy Functionalization

The 5-hydroxy group on the indane ring of CAS 1234845-27-2 provides a versatile synthetic handle for late-stage diversification. The broader indane acetic acid class has demonstrated that substituents attached via the phenolic oxygen can dramatically modulate PPAR subtype selectivity (α vs. δ vs. γ) [3]. Medicinal chemists can utilize this compound as a common intermediate for parallel synthesis of ether-linked, carbamate-linked, or sulfonate-linked analogs, enabling rapid exploration of structure-activity relationships at the 5-position while maintaining the defined (R)-stereochemistry at the indanyl 1-position.

Stereochemical Probe for Chiral Chromatography Method Development

With both enantiomers commercially available—the (R)-enantiomer (CAS 1234845-27-2) and the (S)-enantiomer (CAS 496061-80-4) —this compound pair serves as an ideal system for developing and validating chiral HPLC or SFC methods for indane acetic acid derivatives. Analytical laboratories supporting pharmaceutical development programs can use these well-characterized, high-purity enantiomeric standards to establish enantiomeric excess (ee) determination methods, critical for quality control of chiral drug substances and intermediates in GMP manufacturing environments.

Quote Request

Request a Quote for Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.